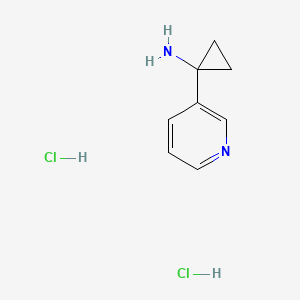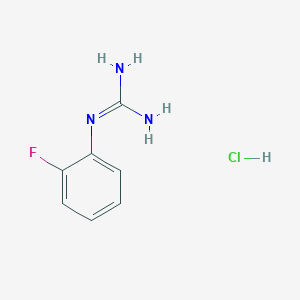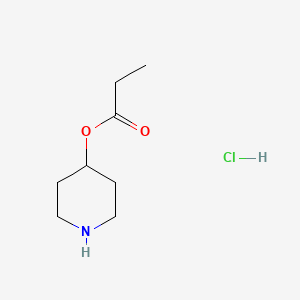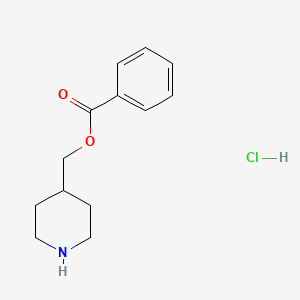![molecular formula C12H17N3O3 B1443362 tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate CAS No. 1107625-56-8](/img/structure/B1443362.png)
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Übersicht
Beschreibung
“tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” is a compound that is part of the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds . These compounds are used as mTOR kinase and PI3 kinase inhibitors . They play an important role in intracellular signal transduction .
Synthesis Analysis
The synthesis of similar compounds involves a seven-step process starting from dimethyl malonate . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex and involve multiple steps . For example, the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate involves a seven-step process .Wissenschaftliche Forschungsanwendungen
Multi-Targeted Kinase Inhibitors
This compound has been identified as a potential multi-targeted kinase inhibitor (TKI). Kinase inhibitors are significant in the treatment of various cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The pyrrolo[3,4-d]pyrimidine derivatives, including this compound, have shown promising results in inhibiting multiple kinases, which could lead to the development of new cancer therapies .
Apoptosis Induction
Research indicates that certain pyrrolo[3,4-d]pyrimidine derivatives can act as apoptosis inducers. Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By inducing apoptosis, these compounds can selectively target and kill cancer cells, potentially offering a therapeutic strategy for cancer treatment .
Antiradiation Agents
Compounds with the pyrrolo[3,4-d]pyrimidine structure have been explored for their potential as antiradiation agents. These agents can provide protection against radiation-induced damage, which is crucial for individuals exposed to radiation, whether for medical treatments or in nuclear accidents .
Cytotoxic Activity
The cytotoxic activity of pyrrolo[3,4-d]pyrimidine derivatives has been studied in various cell culture models. This activity refers to the ability of a compound to kill cells, which is particularly useful in targeting cancer cells. The compound could be optimized for enhanced cytotoxic effects against specific cancer cell lines .
Antibacterial Properties
Some derivatives of pyrrolo[3,4-d]pyrimidine have been investigated for their antibacterial properties. These compounds could potentially penetrate bacterial cells and inhibit essential bacterial enzymes, leading to the development of new antibiotics, especially in the face of rising antibiotic resistance .
Chemical Synthesis Intermediate
As an intermediate in chemical synthesis, tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can be used to prepare more complex molecules. Its structure allows for further functionalization, making it a valuable building block in medicinal chemistry for the synthesis of a wide range of pharmacologically active compounds .
Zukünftige Richtungen
The future directions of research on these compounds could involve improving the synthesis process. For example, the oxidation of 2,3,6-trimethylphenol with tert-butyl hydroperoxide to form 2,3,5-trimethylbenzoquinone was conducted in continuous-flow microreactors . This shows the potential for process intensification in the synthesis of similar compounds .
Eigenschaften
IUPAC Name |
tert-butyl 2-methoxy-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-12(2,3)18-11(16)15-6-8-5-13-10(17-4)14-9(8)7-15/h5H,6-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISXFZCCSILHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732412 | |
| Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | |
CAS RN |
1107625-56-8 | |
| Record name | tert-Butyl 2-methoxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




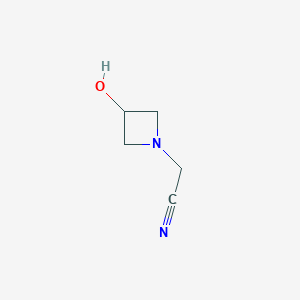

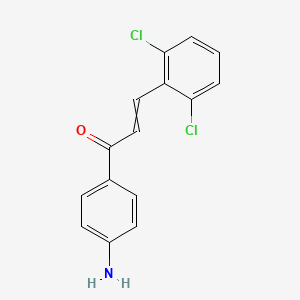
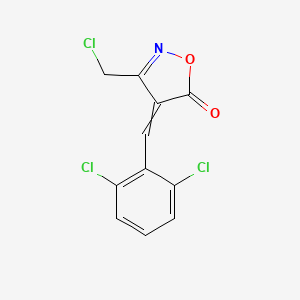
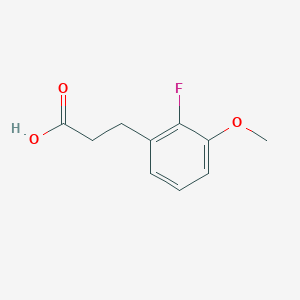

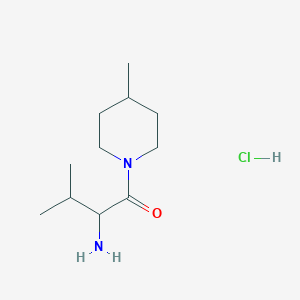
![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)
![2-{[(Tert-butoxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B1443293.png)
